molecular formula C15H17F3N2S2 B2491508 4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine CAS No. 1024069-89-3

4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2491508
CAS No.: 1024069-89-3
M. Wt: 346.43
InChI Key: GFRHYRIQCWTKNW-UHFFFAOYSA-N
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Description

4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its unique chemical structure, which includes a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like column chromatography, and the employment of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted thiazole derivatives

Mechanism of Action

The mechanism of action of 4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2S2/c1-4-14(5-2)10(3)21-13(20-14)19-11-6-8-12(9-7-11)22-15(16,17)18/h6-9H,3-5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRHYRIQCWTKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=C)SC(=N1)NC2=CC=C(C=C2)SC(F)(F)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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